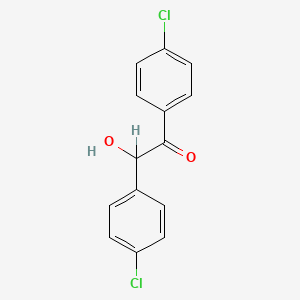

1,2-Bis(4-chlorophenyl)-2-hydroxyethanone

Description

Molecular Geometry and Crystallographic Characterization

The molecular architecture of this compound exhibits distinctive geometric features that arise from the presence of two para-chlorophenyl rings connected via a substituted ethanone bridge. The compound crystallizes with specific spatial arrangements that reflect the interplay between intermolecular forces and steric considerations.

Crystallographic investigations of related chlorophenyl compounds provide valuable insights into the structural behavior of this family of molecules. Studies of bis[1,2-bis(4-chlorophenyl)ethylene-1,2-dithiolato(1−)]nickel(II) complexes have revealed that para-chlorophenyl substituents typically adopt canted orientations relative to their coordinating rings, with dihedral angles ranging from 38.39 degrees to 53.41 degrees. These findings suggest that this compound likely exhibits similar non-planar conformations due to the steric interactions between the chlorine substituents and the central functional groups.

The crystal packing of chlorophenyl-containing compounds often involves specific intermolecular interactions. Research on related systems demonstrates that molecules with para-chlorophenyl groups frequently form centrosymmetric pairs through close intermolecular contacts, including carbon-hydrogen to sulfur interactions at distances of approximately 2.884 Angstroms and carbon-hydrogen to metal interactions at distances of about 3.032 Angstroms. These distances fall below the sum of van der Waals radii, indicating favorable intermolecular associations that likely influence the solid-state structure of this compound.

The presence of the hydroxyl group in this compound introduces additional possibilities for hydrogen bonding networks. Studies of related compounds containing both aromatic chlorine substituents and hydroxyl groups have shown that these molecules can participate in complex hydrogen-bonding patterns that stabilize specific crystal forms. The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially leading to the formation of dimeric structures or extended hydrogen-bonded chains in the solid state.

Electronic Structure and Quantum Chemical Calculations

The electronic structure of this compound is characterized by the presence of multiple aromatic systems, a carbonyl group, and a hydroxyl functionality, all of which contribute to its unique electronic properties. Density functional theory calculations on related chlorobenzoic acid derivatives have provided insights into the electronic behavior of para-chlorophenyl systems.

Quantum chemical investigations of compounds containing para-chlorophenyl groups reveal that the chlorine substituents significantly influence the electronic distribution within the aromatic rings. The electron-withdrawing nature of chlorine atoms creates localized charge distributions that affect both the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels. In the case of this compound, these effects are expected to be amplified due to the presence of two such substituents.

The carbonyl group in the compound contributes significantly to the electronic structure through its pi-electron system and its ability to participate in conjugation with the adjacent aromatic rings. Theoretical studies on related benzoin derivatives have shown that the carbonyl group can serve as an electron acceptor, creating polarization within the molecule that influences its reactivity and intermolecular interactions. The presence of the hydroxyl group adjacent to the carbonyl creates additional electronic effects through potential intramolecular hydrogen bonding and resonance stabilization.

Molecular electrostatic potential calculations for compounds with similar structural features indicate that the regions around the chlorine atoms typically exhibit negative electrostatic potential, while areas near the carbonyl carbon show positive potential. This distribution of electrostatic potential influences the compound's ability to participate in various intermolecular interactions and affects its crystal packing arrangements.

Stereochemical Considerations and Conformational Dynamics

The stereochemical aspects of this compound encompass both the static configuration around the hydroxyl-bearing carbon and the dynamic conformational behavior of the molecule. The presence of the hydroxyl group at the carbon adjacent to the carbonyl creates a chiral center, leading to the existence of enantiomeric forms of the compound.

Conformational analysis of benzoin derivatives reveals that these compounds can adopt multiple conformations depending on the rotation around key single bonds, particularly those connecting the aromatic rings to the central ethanone unit. The energy barriers for rotation around these bonds are influenced by both steric interactions between the chlorine substituents and electronic effects arising from conjugation between the aromatic rings and the carbonyl group.

Studies of related compounds with para-chlorophenyl substituents indicate that the preferred conformations often involve dihedral angles between aromatic rings and adjacent functional groups that minimize steric clashes while maximizing favorable electronic interactions. For this compound, the two chlorophenyl rings are expected to adopt non-coplanar arrangements relative to the central ethanone bridge to reduce steric repulsion between the bulky chlorine atoms.

The hydroxyl group introduces additional conformational complexity through its ability to form intramolecular hydrogen bonds with the carbonyl oxygen. This intramolecular interaction can stabilize specific conformations and influence the overall molecular geometry. Research on similar systems has shown that such intramolecular hydrogen bonds typically have donor-acceptor distances ranging from 2.6 to 3.0 Angstroms and can significantly affect the compound's chemical and physical properties.

Temperature-dependent conformational behavior represents another important aspect of the compound's stereochemistry. Studies of related chlorophenyl compounds have demonstrated that increased thermal energy can lead to enhanced molecular motion and conformational interconversion. The energy barriers for these processes are typically in the range of 10 to 25 kilojoules per mole for rotation around aromatic-aliphatic bonds in similar systems.

Propriétés

IUPAC Name |

1,2-bis(4-chlorophenyl)-2-hydroxyethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8,13,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCXPESOPEKJXJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)C2=CC=C(C=C2)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60277014 | |

| Record name | 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4254-20-0 | |

| Record name | Benzoin,4'-dichloro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58308 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoin,4'-dichloro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=364 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Grignard Reaction of 4-Chlorobenzaldehyde with 4-Chlorophenylmagnesium Bromide

One of the most common and classical synthetic routes involves the nucleophilic addition of 4-chlorophenylmagnesium bromide (a Grignard reagent) to 4-chlorobenzaldehyde. This reaction proceeds via the formation of a magnesium alkoxide intermediate, which upon aqueous hydrolysis yields 1,2-bis(4-chlorophenyl)-2-hydroxyethanone.

- Reaction conditions: Typically conducted in anhydrous diethyl ether or tetrahydrofuran (THF) under inert atmosphere.

- Mechanism: Nucleophilic attack of the Grignard reagent on the aldehyde carbonyl carbon.

- Advantages: High selectivity and yield.

- Limitations: Requires strict anhydrous conditions and careful handling of reactive Grignard reagents.

Base-Catalyzed Benzoin Condensation of 4-Chlorobenzaldehyde

Another widely used method is the benzoin condensation catalyzed by N-heterocyclic carbenes (NHCs) or cyanide ions, where two molecules of 4-chlorobenzaldehyde undergo coupling to form the hydroxyketone product.

- Catalysts: NHC precatalysts with bases such as cesium carbonate.

- Solvents: Chloroform or ethyl acetate mixtures.

- Temperature: Mild conditions, typically 30–40 °C.

- Yields: Up to 99% under optimized conditions.

- Enantioselectivity: Possible with chiral NHC catalysts, achieving enantiomeric excesses up to 86%.

Condensation of 4-Chlorobenzaldehyde with 4-Chlorophenylacetic Acid

This method involves the condensation reaction between 4-chlorobenzaldehyde and 4-chlorophenylacetic acid in the presence of a base such as sodium hydroxide, followed by acidification to precipitate the product.

- Reaction conditions: Strongly basic aqueous medium.

- Advantages: Uses readily available starting materials.

- Disadvantages: May require careful control of pH and temperature to avoid side reactions.

Biocatalytic Synthesis via Enzymatic Cascade Reactions

Recent advances have demonstrated the enzymatic synthesis of this compound using biotransformations involving benzyl alcohol oxidation followed by benzoin condensation catalyzed by enzymes such as benzaldehyde lyase.

- Conditions: Aqueous buffer systems at mild temperatures (~30 °C).

- Advantages: Environmentally friendly, high enantioselectivity.

- Yields: Isolated yields around 83%.

- Process: Continuous feeding of benzyl alcohol substrate to maintain solubility and reaction efficiency.

Detailed Reaction Conditions and Yields

| Preparation Method | Reagents & Catalysts | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Grignard Reaction | 4-Chlorobenzaldehyde, 4-chlorophenylmagnesium bromide | Diethyl ether / THF | Room temp (~25) | Several hours | High (>80) | Requires anhydrous conditions, inert atmosphere |

| NHC-Catalyzed Benzoin Condensation | 4-Chlorobenzaldehyde, NHC precatalyst, Cs2CO3 | Chloroform / EtOAc | 30–40 | 12–48 hours | Up to 99 | Enantioselective with chiral NHC catalysts |

| Base-Catalyzed Condensation with 4-Chlorophenylacetic Acid | 4-Chlorobenzaldehyde, 4-chlorophenylacetic acid, NaOH | Aqueous base | Room temp | Several hours | Moderate | Requires acidification step |

| Enzymatic Cascade Biotransformation | Benzyl alcohol, benzaldehyde lyase, catalase, cofactors | Phosphate buffer, 2-Me-THF | 30 | 96 hours | 83 | Environmentally benign, high stereoselectivity |

Research Findings and Optimization

NHC-Catalyzed Benzoin Condensation: Optimization studies have shown that lowering the catalyst loading to 0.5–1 mol % and controlling the temperature around 30–40 °C significantly improves yield and enantioselectivity, with yields reaching 99% and enantiomeric excess (ee) up to 86%.

Biocatalytic Synthesis: Continuous feeding of benzyl alcohol substrate in aqueous buffer with 5% 2-methyl tetrahydrofuran (2-Me-THF) as cosolvent prevents substrate precipitation and maintains reaction efficiency. The reaction carried out at 30 °C for 96 hours yields this compound in 83% isolated yield with high purity confirmed by 1H NMR and HPLC analysis.

Grignard Route: While classical and reliable, this method requires strict moisture control. Industrial scale-up involves reactors with precise temperature and pressure control to maximize yield and purity.

Summary Table of Key Analytical Data from Preparation

Analyse Des Réactions Chimiques

Types of Reactions

1,2-Bis(4-chlorophenyl)-2-hydroxyethanone undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone, resulting in the formation of 1,2-Bis(4-chlorophenyl)ethane-1,2-dione.

Reduction: The carbonyl group can be reduced to form 1,2-Bis(4-chlorophenyl)ethanol.

Substitution: The chlorine atoms on the phenyl rings can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

Oxidation: 1,2-Bis(4-chlorophenyl)ethane-1,2-dione.

Reduction: 1,2-Bis(4-chlorophenyl)ethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

1,2-Bis(4-chlorophenyl)-2-hydroxyethanone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes.

Mécanisme D'action

The mechanism of action of 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its potential anticancer activity may involve the induction of apoptosis in cancer cells through the activation of caspases.

Comparaison Avec Des Composés Similaires

1,2-Bis(4-fluorophenyl)-2-hydroxyethanone

- Molecular Formula : C₁₄H₁₀F₂O₂; Molecular Weight : 248.23 g/mol .

- Key Differences :

- Fluorine's smaller atomic radius and higher electronegativity reduce steric hindrance and increase polarity compared to chlorine.

- Exhibits superior chromatographic separation efficiency in HPLC studies, with linear peak area responses to injection mass (1–20 µg) and spontaneous thermodynamic separation (ΔG = -5.2 kJ/mol at 25°C) .

- Lower molecular weight and altered solubility profile due to fluorine's reduced polarizability.

1,2-Bis(4-bromophenyl)-2-hydroxyethanone

Analogues with Electron-Donating Substituents

1,2-Bis(4-methoxyphenyl)-2-hydroxyethanone

- Molecular Formula : C₁₆H₁₆O₃; Molecular Weight : 256.30 g/mol .

- Key Differences: Methoxy groups donate electron density via resonance, increasing the electron richness of the aromatic rings. Higher solubility in polar solvents (e.g., methanol) and a melting point of 113°C, contrasting with the chlorine analogue's lower solubility . Reacts faster in oxidation reactions due to enhanced nucleophilicity at the carbonyl carbon .

Analogues with Strong Electron-Withdrawing Groups

1,2-Bis[4-(trifluoromethyl)phenyl]-2-hydroxyethanone

- Molecular Formula : C₁₆H₁₀F₆O₂; Molecular Weight : 356.25 g/mol .

- Key Differences :

- Trifluoromethyl groups induce strong electron-withdrawing effects, significantly lowering the compound's basicity and altering its UV-Vis absorption profile.

- Predicted to exhibit higher thermal stability but reduced reactivity in nucleophilic additions compared to the chloro analogue.

Data Tables

Table 1: Physicochemical Properties of Selected Analogues

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Solubility (Polar Solvents) |

|---|---|---|---|---|

| 1,2-Bis(4-chlorophenyl)-2-OH-ethanone | 279.12 | Not reported | Not reported | Moderate |

| 1,2-Bis(4-fluorophenyl)-2-OH-ethanone | 248.23 | Not reported | Not reported | High |

| 1,2-Bis(4-methoxyphenyl)-2-OH-ethanone | 256.30 | 113 | 190–200 (3 Torr) | High |

| 1,2-Bis(4-bromophenyl)-2-OH-ethanone | 370.04 | Not reported | Not reported | Low |

Table 2: Thermodynamic Parameters for HPLC Separation (25°C)

| Compound | ΔH (kJ/mol) | ΔS (J/mol·K) | ΔG (kJ/mol) |

|---|---|---|---|

| 1,2-Bis(4-fluorophenyl)-2-OH-ethanone | -12.4 | -24.1 | -5.2 |

Research Findings

- Chromatographic Behavior : The fluorinated analogue demonstrates superior reproducibility in HPLC, with RSDs of 0.28% (retention time) and 0.79% (peak area) over 250 injections . In contrast, the chloro analogue’s retention behavior remains understudied but is hypothesized to exhibit longer retention times due to chlorine’s higher polarizability.

- Catalytic Oxidation : Substituted benzoins with electron-donating groups (e.g., -OCH₃) undergo oxidation 2–3 times faster than halogenated derivatives, as shown in HKUST-1-catalyzed reactions .

- Synthetic Applications : The chloro compound’s stability and moderate polarity make it a candidate for intermediates in agrochemicals, while its fluorinated counterpart is prioritized in analytical chemistry .

Activité Biologique

1,2-Bis(4-chlorophenyl)-2-hydroxyethanone, also known as bis(4-chlorophenyl) glyoxal, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, as well as insights from various studies and case reports.

- IUPAC Name : this compound

- Molecular Formula : C14H12Cl2O2

- CAS Number : 4254-20-0

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential use in developing new antibacterial agents. The compound's mechanism appears to involve disrupting bacterial cell membranes, leading to cell lysis and death.

Anticancer Properties

The anticancer activity of this compound has been explored in several studies. It has shown promise in inhibiting the proliferation of cancer cell lines such as breast and prostate cancer cells. The compound induces apoptosis through the activation of caspases and modulation of apoptotic pathways.

Case Studies

-

Study on Antimicrobial Activity

- Objective : To evaluate the effectiveness of this compound against Gram-positive and Gram-negative bacteria.

- Methodology : Disk diffusion method was used to assess antibacterial activity.

- Results : The compound displayed significant inhibition zones against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.

-

Study on Anticancer Effects

- Objective : To investigate the cytotoxic effects on human breast cancer cells (MCF-7).

- Methodology : MTT assay was employed to determine cell viability post-treatment with varying concentrations of the compound.

- Results : A dose-dependent decrease in cell viability was observed, with IC50 values around 25 µM after 48 hours of exposure.

The biological activity of this compound can be attributed to its ability to interact with cellular targets:

- Antimicrobial Mechanism : Disruption of membrane integrity and interference with metabolic pathways.

- Anticancer Mechanism : Induction of oxidative stress leading to DNA damage and activation of apoptotic pathways.

Comparative Analysis

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone, and how can purity be ensured?

- Methodology : Synthesis typically involves Friedel-Crafts acylation of 4-chlorobenzene with glyoxylic acid derivatives. Key factors include:

- Solvent selection : Use anhydrous dichloromethane or chloroform to minimize side reactions .

- Catalyst : Aluminum chloride (AlCl₃) or other Lewis acids to enhance electrophilicity .

- Temperature control : Maintain 0–5°C to avoid over-acylation or decomposition.

Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?

- Techniques :

- NMR : ¹H/¹³C NMR to confirm the hydroxyethanone backbone and 4-chlorophenyl substituents. Key signals include a downfield singlet (~δ 5.5 ppm) for the hydroxyl proton and a ketone carbonyl peak at ~δ 200 ppm in ¹³C NMR .

- IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (O-H stretch) .

- X-ray crystallography : For definitive structural confirmation, single-crystal XRD under controlled crystallization conditions (e.g., slow evaporation in ethanol) .

Q. What safety precautions are critical during handling and storage?

- Handling : Use PPE (gloves, goggles) to avoid skin/eye irritation (GHS Category 2/2A). Work in a fume hood due to potential dust formation .

- Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation or hygroscopic degradation .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of derivatization at the hydroxy or ketone groups?

- Mechanistic insights :

- Ketone reactivity : The α-hydroxy ketone moiety can undergo nucleophilic addition (e.g., Grignard reagents) under basic conditions. Steric hindrance from the 4-chlorophenyl groups may favor reactions at the hydroxyl site .

- Protection strategies : Use silyl ethers (e.g., TMSCl) to protect the hydroxyl group before ketone modification .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Degradation pathways :

- Acidic conditions (pH <3) : Hydrolysis of the ketone to form 4-chlorobenzoic acid derivatives.

- Alkaline conditions (pH >10) : Dehydrochlorination or oxidation of the hydroxyl group .

Q. How can computational methods predict the compound’s reactivity in novel reactions?

- Approaches :

- DFT calculations : Model transition states for nucleophilic attacks using Gaussian or ORCA software. Focus on frontier molecular orbitals (HOMO/LUMO) to identify reactive sites .

- Molecular docking : Assess potential biological interactions (e.g., enzyme inhibition) via AutoDock Vina .

Q. What strategies resolve contradictions in reported synthetic yields or byproduct formation?

- Troubleshooting :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.